N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Description
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazide derivative characterized by an (E)-configured imine group, a 2-hydroxyphenyl substituent, and a 1-methylpyrrole moiety.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3O2/c1-11(13-7-3-4-8-14(13)19)16-17-15(20)10-12-6-5-9-18(12)2/h3-9,19H,10H2,1-2H3,(H,17,20)/b16-11+ |
InChI Key |
CVNPXYJWSSOPBX-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 2-hydroxyacetophenone with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in the aryl/heteroaryl substituents and the presence of functional groups. Key examples include:
Key Observations :
- The 2-hydroxyphenyl group in the target compound distinguishes it from analogues with methoxy (e.g., ), pyridinyl (), or nitro substituents (e.g., ). This group enables strong hydrogen bonding, as seen in compound 11 (m.p. 237–238°C, ), which shares the same substituent.
- The 1-methylpyrrole moiety contributes to π-stacking interactions and may enhance lipophilicity compared to pyrazole or thiadiazole-containing derivatives ().
Spectroscopic and Physical Properties
- IR Spectroscopy : The target compound’s IR spectrum likely shows peaks for -OH (~3200–3500 cm⁻¹), C=O (~1650–1700 cm⁻¹), and C=N (~1600 cm⁻¹), consistent with hydrazide derivatives ().
- NMR Data : The 1H-NMR spectrum would display signals for the methyl group on pyrrole (~2.5–3.5 ppm), aromatic protons (~6.5–8.0 ppm), and the imine proton (~8.0–8.5 ppm), as observed in analogues ().
- Melting Points : Derivatives with hydroxyl groups (e.g., compound II in , m.p. 162–165°C; compound 11 in , m.p. 237–238°C) generally exhibit higher melting points than methoxy or pyridinyl analogues due to intermolecular H-bonding.
Biological Activity
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.31 g/mol
- IUPAC Name : this compound
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study indicated that the compound triggers apoptotic pathways in MCF7 cells through the activation of caspases and modulation of Bcl-2 family proteins .
2. Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated, revealing promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 | |
| Pseudomonas aeruginosa | 256 |
The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .
3. Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies and Research Findings
Several case studies have been published that explore the biological activity of this compound:
- Study on Anticancer Effects : A study conducted by Wei et al. (2023) demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models compared to control groups .
- Antibacterial Testing : In a comparative study, the compound was found to be more effective than standard antibiotics against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
